BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Comprehensive
Characterization of 5-Methoxybenzofuran-2-
carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Methoxybenzofuran-2-carboxylic
Compound Name: d
aci

Cat. No. B082437

Introduction

5-Methoxybenzofuran-2-carboxylic acid (C10HsOa, Molar Mass: 192.17 g/mol ) is a
heterocyclic compound of significant interest in medicinal chemistry and materials science. Its
benzofuran core is a privileged scaffold found in numerous biologically active natural products
and synthetic compounds. The precise characterization of this molecule is paramount for
ensuring purity, confirming identity, and understanding its physicochemical properties, which
are critical for any downstream application, from drug development to organic electronics.

This application note provides a comprehensive guide to the analytical techniques for the
thorough characterization of 5-Methoxybenzofuran-2-carboxylic acid. We will delve into the
principles, experimental protocols, and expected data for a multi-technique approach, ensuring
the highest level of scientific rigor and confidence in the analytical results.

Physicochemical Properties

A foundational understanding of the basic physical properties of 5-Methoxybenzofuran-2-
carboxylic acid is essential before commencing detailed analytical characterization.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b082437?utm_src=pdf-interest
https://www.benchchem.com/product/b082437?utm_src=pdf-body
https://www.benchchem.com/product/b082437?utm_src=pdf-body
https://www.benchchem.com/product/b082437?utm_src=pdf-body
https://www.benchchem.com/product/b082437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value Source
Molecular Formula C10HsOa4

Molar Mass 192.17 g/mol

Appearance Solid

Melting Point ~212 °C [1]
Predicted XlogP 2.4 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. Both *H and 13C NMR provide detailed information about the chemical environment
of the individual atoms, allowing for unambiguous structure confirmation.

Rationale for NMR Analysis

For 5-Methoxybenzofuran-2-carboxylic acid, *H NMR will reveal the substitution pattern on
the aromatic ring and the presence of the methoxy and carboxylic acid protons. The chemical
shifts and coupling constants of the aromatic protons are particularly diagnostic for the 5-
methoxy substitution pattern. 33C NMR will confirm the carbon skeleton, including the
quaternary carbons of the benzofuran ring and the carbonyl carbon of the carboxylic acid.

Predicted NMR Data

While a publicly available, fully assigned experimental spectrum for this specific molecule is not
readily available, we can predict the chemical shifts based on established principles and data
from analogous structures.[3][4][5]

Table 1: Predicted *H and *3C NMR Data for 5-Methoxybenzofuran-2-carboxylic acid (in
DMSO-de)
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1H NMR Predicted & (ppm) Multiplicity Assignment
Carboxylic Acid ~13.0 brs 1H, -COOH
Aromatic ~7.6 d 1H, H-7
Aromatic ~7.5 S 1H, H-3
Aromatic ~7.2 d 1H, H-4
Aromatic ~7.0 dd 1H, H-6
Methoxy ~3.8 S 3H, -OCHs
13C NMR Predicted & (ppm) Assignment

Carbonyl ~162 C=0

Aromatic ~156 C-5

Aromatic ~150 C-7a

Aromatic ~146 C-2

Aromatic ~122 C-3a

Aromatic ~118 C-7

Aromatic ~112 C-6

Aromatic ~110 C-3

Aromatic ~104 C-4

Methoxy ~56 -OCHs

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and

concentration.[6]

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR analysis of 5-Methoxybenzofuran-2-carboxylic acid.

Mass Spectrometry (MS)
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Mass spectrometry is an indispensable tool for determining the molecular weight of a
compound and can provide structural information through the analysis of fragmentation
patterns.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition
(C10Hs0a4) by providing a highly accurate mass measurement of the molecular ion. Electron
lonization (EIl) or Electrospray lonization (ESI) can be employed. ESI is a softer ionization
technique, which is likely to yield a prominent molecular ion peak, while EI may induce more
fragmentation, offering clues about the molecule's structure.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of 5-Methoxybenzofuran-2-carboxylic acid is 192.04225
Da.[2]

Table 2: Predicted m/z values for common adducts in ESI-MS

Adduct Predicted m/z
[M+H]* 193.04953
M+Na]* 215.03147

[

[M-H]~ 191.03497
M+NHa4]* 210.07607

[ ]

Data sourced from PubChem predictions.[2]

Expected Fragmentation Pattern (EI-MS): Under electron ionization, carboxylic acids can
undergo characteristic fragmentation.[7][8] For 5-Methoxybenzofuran-2-carboxylic acid, key
fragmentation pathways could include:

e Loss of -OH (M-17): leading to a fragment at m/z 175.

e Loss of -COOH (M-45): resulting in a fragment at m/z 147.
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o Decarboxylation (-CO3): although less common for the molecular ion, can occur from

fragments.

Experimental Protocol: LC-MS (ESI)

Caption: Workflow for LC-MS analysis of 5-Methoxybenzofuran-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a compound and for quantification. A
robust HPLC method is crucial for quality control.

Rationale for HPLC Analysis

Areverse-phase HPLC method will be developed to separate 5-Methoxybenzofuran-2-
carboxylic acid from any potential impurities, starting materials, or side products from its
synthesis. The carboxylic acid moiety allows for good interaction with polar mobile phases,
while the benzofuran core provides the necessary hydrophobicity for retention on a C18

stationary phase.

Experimental Protocol: HPLC Purity Assessment

Table 3: HPLC Method Parameters
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Parameter Condition

Column C18, 4.6 x 150 mm, 5 um

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient 5% to 95% B over 20 min

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm and 280 nm
Injection Volume 10 uL

Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Rationale for parameter selection: A C18 column is a standard choice for reverse-phase
chromatography.[9] The gradient elution ensures that both polar and non-polar impurities can
be resolved. Formic acid is used to suppress the ionization of the carboxylic acid, leading to
sharper peaks.[10] UV detection is suitable due to the aromatic nature of the benzofuran ring
system.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used
to identify the functional groups present in a molecule.

Rationale for FT-IR Analysis

The FT-IR spectrum of 5-Methoxybenzofuran-2-carboxylic acid will provide clear evidence
for the key functional groups: the carboxylic acid (both O-H and C=0 stretches) and the
aromatic C-H and C=C bonds, as well as the C-O stretches of the ether and furan ring.

Predicted FT-IR Data

Table 4: Predicted FT-IR Peak Assignments
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Wavenumber (cm~—?) Vibration Expected Appearance
2500-3300 O-H stretch (Carboxylic acid) Very broad
~3100 C-H stretch (Aromatic) Medium
~2950 C-H stretch (Methyl) Medium
1680-1710 C.:O stretch (Carboxylic acid Strong, sharp
dimer)
~1600, ~1480 C=C stretch (Aromatic ring) Medium to strong
~1250, ~1030 C-O stretch (Aryl ether & furan)  Strong

These predictions are based on typical functional group absorption regions.[6][11][12] The
broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[6]

Experimental Protocol: FT-IR (ATR)

e Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance
(ATR) crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal
and apply pressure to ensure good contact.

o Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a
range of 4000-400 cm™1.

o Data Processing: The instrument software will automatically subtract the background from
the sample spectrum.

Additional Characterization Techniques

For a truly comprehensive analysis, particularly in a regulatory or drug development setting, the
following techniques should also be considered.

Elemental Analysis
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This technique provides the percentage composition of elements (C, H, O) in the compound,
which can be compared to the theoretical values to confirm the empirical formula.

Table 5: Theoretical Elemental Composition of C10HsOa

Element Theoretical %
Carbon (C) 62.50%
Hydrogen (H) 4.20%

Oxygen (O) 33.30%

Calculated from the molecular formula.[13]

Thermal Analysis (TGA/DSC)

 Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point
and purity of the compound. A sharp melting endotherm is indicative of a pure, crystalline
substance.[14] For 5-Methoxybenzofuran-2-carboxylic acid, a sharp endotherm is
expected around its reported melting point of 212 °C.[1]

e Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. It is used to assess thermal stability and decomposition profile.[14]
The TGA thermogram would show the temperature at which the compound begins to
decompose.

UV-Vis Spectroscopy

Due to its extended conjugated system, 5-Methoxybenzofuran-2-carboxylic acid is expected
to absorb UV radiation. A UV-Vis spectrum, typically recorded in a solvent like ethanol or
methanol, can be used for quantitative analysis (e.g., using a Beer-Lambert law calibration
curve) and as a supplementary identification tool. The spectrum of benzofuran derivatives
typically shows absorption bands around 280-290 nm.[15]

Conclusion
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The characterization of 5-Methoxybenzofuran-2-carboxylic acid requires a multi-faceted
analytical approach. The combination of NMR for structural elucidation, mass spectrometry for
molecular weight and formula confirmation, HPLC for purity assessment, and FT-IR for
functional group identification provides a robust and reliable dataset to confirm the identity and
quality of this important chemical entity. Further analysis by elemental, thermal, and UV-Vis
techniques can provide additional layers of confirmation, which are often required in regulated
environments. The protocols and expected data presented in this application note serve as a
comprehensive guide for researchers working with this compound and its derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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